molecular formula C15H13FO2 B1684577 Tarenflurbil CAS No. 51543-40-9

Tarenflurbil

Cat. No.: B1684577
CAS No.: 51543-40-9
M. Wt: 244.26 g/mol
InChI Key: SYTBZMRGLBWNTM-SNVBAGLBSA-N
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Mechanism of Action

Target of Action

Tarenflurbil, also known as R-flurbiprofen, is a selective amyloid lowering agent (SALA) that primarily targets the amyloid-beta 42 (Aβ42) peptide . Aβ42 is a toxic peptide that initiates neurotoxicity and the development of amyloid plaques in the brains of Alzheimer’s disease patients .

Mode of Action

Instead, it modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB) . NFkappaB is a principal transcription factor involved in the expression of many molecules related to cell growth, cell death, and inflammation . Additionally, this compound has been shown to modulate gamma-secretase and selectively lower levels of Aβ42 peptide in vitro and in vivo, reducing amyloid pathology in the brain .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the production and accumulation of Aβ42. By modulating gamma-secretase, this compound reduces the levels of Aβ42, thereby decreasing the formation of amyloid plaques . This action can potentially slow down the progression of Alzheimer’s disease.

Pharmacokinetics

It is known that this compound has been used in clinical trials and has an excellent safety profile .

Result of Action

The primary molecular effect of this compound is the reduction of Aβ42 levels in cultured human cells and in animal models . This leads to a decrease in amyloid plaque development, which is a hallmark of Alzheimer’s disease. On a cellular level, the modulation of NFkappaB pathways by this compound can influence processes related to cell growth, cell death, and inflammation .

Preparation Methods

Chemical Reactions Analysis

Tarenflurbil undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

Tarenflurbil, also known as Flurizan, is a selective amyloid-beta42 (Aβ42) lowering agent primarily investigated for its potential in treating Alzheimer's disease (AD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects observed in clinical trials, and relevant research findings.

This compound functions by modulating the activity of gamma-secretase, an enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. By selectively lowering Aβ42 levels, this compound aims to mitigate the formation of amyloid plaques, a hallmark of Alzheimer's pathology. Notably, it has been shown to activate c-Jun N-terminal kinase (JNK), increase AP-1 binding to DNA, and downregulate cyclin D1 expression, leading to apoptosis in tumor cells .

In Vitro Studies

Research indicates that this compound protects neuronal cells from cytotoxicity associated with Aβ42 and oxidative stress. In cultured human neuroblastoma cell lines and primary neurons, clinically relevant concentrations (1-5 µM) resulted in significant neuroprotection. This effect is associated with the upregulation of neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are critical for neuronal survival and function .

Phase 2 Trials

A phase 2 clinical trial involving 1,684 participants assessed the efficacy of this compound in patients with mild to moderate AD. The trial revealed that while this compound had no significant impact on primary cognitive outcomes (ADAS-Cog and ADCS-ADL), patients with mild AD exhibited a slower rate of decline compared to placebo . Specifically:

  • Cognitive Outcomes :
    • ADAS-Cog score decreased by 7.1 points over 18 months.
    • Mild AD patients receiving 800 mg showed a reduction in decline rates by approximately 46% compared to placebo.
  • Adverse Effects :
    • Common side effects included dizziness, anemia, and infections .

Phase 3 Trials

Despite initial promising results in phase 2 trials, subsequent phase 3 trials failed to demonstrate significant efficacy. The trials were terminated due to insufficient pharmacodynamics—specifically, poor brain penetration of this compound at therapeutic doses .

Neuroprotective Effects

In animal models of AD, this compound has been shown to prevent learning and memory deficits while reducing Aβ42 concentrations in the brain. Long-term treatment resulted in decreased amyloid deposits and improved cognitive function . However, these findings have not consistently translated into human studies.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound's ability to cross the blood-brain barrier is limited, with only about 0.5–1.0% reaching effective concentrations in the central nervous system. This limitation is considered a major factor contributing to the lack of efficacy observed in clinical trials .

Summary of Key Findings

Parameter Phase 2 Results Phase 3 Results
Participants 1,684Not specified
Cognitive Decline Slower rate in mild ADNo significant effect
Common Side Effects Dizziness, anemiaSimilar adverse effects reported
Mechanism Neuroprotection via NGF/BDNF upregulationPoor brain penetration noted

Properties

IUPAC Name

(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTBZMRGLBWNTM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199508
Record name Tarenflurbil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

MPC-7869 is not an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). The compound modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principle transcription factor in the expression of many molecules involved in cell growth, cell death and inflammation. In addition, MPC-7869 has recently been shown to modulate gamma-secretase and selectively lower levels of Abeta42 peptide in vitro and in vivo, and to reduce amyloid pathology in the brain. MPC-7869 has an excellent safety profile and is very potent in animal models of cancer and Alzheimer's disease. In transgenic mouse studies, MPC-7869 reduced brain amyloid levels and prevented memory loss.
Record name Tarenflurbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05289
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

51543-40-9
Record name (-)-Flurbiprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51543-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tarenflurbil [USAN:INN]
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Record name Tarenflurbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05289
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Record name Tarenflurbil
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Record name (R)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid
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Record name TARENFLURBIL
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Synthesis routes and methods I

Procedure details

In a 200 ml round-bottom flask is placed 15.03 g (~43.7 mmol) of ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate, 62 ml of glacial acetic acid, and 22 ml of 6 N aqueous hydrochloric acid. The mixture is refluxed under nitrogen for 24 hours. On cooling to room temperature, the solution is diluted with 250 ml of water and the mixture is extracted with 4×50 ml of methylene chloride. The combined extracts are washed with 2×100 ml of water and then with 8×40 ml (0.2 N) of aqueous potassium hydroxide solution. Extracts 1-4 are combined, acidified to pH <1 with concentrated hydrochloric acid, and the resulting solution is extracted with 3×50 ml of methylene chloride. The organic extracts are dried over sodium sulfate and concentrated in vacuo to give 7.13 g (38.8% overall) crude flurbiprofen. Extract 5 is backwashed with 3×15 ml methylene chloride, acidified with concentrated hydrochloric acid, and the resulting mixture is extracted with 3×20 ml methylene chloride to give 1.84 g (10.0%) crude flurbiprofen. Fractions 6-8 are combined and the pH is adjusted to ~9.0. After washing with 3×30 ml methylene chloride, the aqueous is acidified with concentrated hydrochloric acid and is then extracted with 3×50 ml of methylene chloride. Drying and concentration of the extracts gives 0.53 g (4.0%) crude flurbiprofen Ib.
Name
ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
Quantity
15.03 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
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22 mL
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reactant
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Quantity
250 mL
Type
solvent
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Yield
38.8%

Synthesis routes and methods II

Procedure details

A mixture of 5.00 g of α-methyl-4-cyclohexyl-3-fluorophenylacetic acid (m.p. 83° to 84° C.) and 2.3 g of sulphur in 10 ml of diphenyl ether was subjected to heating with stirring at 250° C. for 6 hours. The resulting reaction liquid was dissolved in acetone, and the insoluble substances were removed by filtration. The filtrate was poured into an aqueous sodium hydroxide solution. The resulting mixture was repeatedly washed with benzene, and hydrochloric acid was added to the aqueous layer. The crystals thus precipitated were collected by filtration, and recrystallized from a mixed benzene-n-hexane solvent to obtain 2.2 g of α-methyl-2-fluoro-4-biphenylylacetic acid (m.p. 112° to 114° C.).
Name
α-methyl-4-cyclohexyl-3-fluorophenylacetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
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reactant
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Quantity
10 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Following the procedure of Example 2, the enol ether of the formula ##STR2## is reacted with thallium (lll) acetate in an aqueous acetic acid/hexane mixture at 25° to 50° C. until methyl 2-(2-fluoro-4-biphenylyl)propionate is formed. This ester is isolated from the reaction mixture and hydrolyzed to 2-(2-fluoro-4-biphenylyl)propionic acid (generic name, flurbiprofen) by the described procedure.
[Compound]
Name
enol ether
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Name
acetic acid hexane
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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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